N-Bromoacetyl-n-tetradecylamine
Description
N-Bromoacetyl-n-tetradecylamine is a brominated alkylamide derivative characterized by a tetradecyl (C14) chain linked to a bromoacetyl group (BrCH₂CO-) via an amine. This structure imparts unique electrophilic properties, making it reactive in nucleophilic substitution reactions.
Key hypothetical properties (derived from structural analysis):
- Molecular formula: C₁₆H₃₀BrNO
- Molecular weight: ~356.3 g/mol (vs. 301.5 g/mol for tetradecyldiethanolamine)
- Functional groups: Bromoacetyl (electrophilic), tertiary amine.
Properties
CAS No. |
74716-96-4 |
|---|---|
Molecular Formula |
C16H32BrNO |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
2-bromo-N-tetradecylacetamide |
InChI |
InChI=1S/C16H32BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19) |
InChI Key |
ZTUQVBZIWWFOFJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNC(=O)CBr |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)CBr |
Synonyms |
N-bromoacetyl-n-tetradecylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Bromoacetyl vs. Hydroxyl Groups: The bromoacetyl group in this compound enhances electrophilicity, enabling participation in alkylation or cross-coupling reactions. In contrast, the hydroxyl groups in tetradecyldiethanolamine facilitate hydrogen bonding, increasing solubility in polar solvents like water or ethanol .
Physicochemical Properties
- Solubility: this compound: Likely lipophilic due to the long alkyl chain and bromine; soluble in organic solvents (e.g., dichloromethane). Tetradecyldiethanolamine: More hydrophilic due to hydroxyl groups; miscible in water and ethanol .
- Reactivity: The bromoacetyl group acts as a "leaving group" precursor, making this compound useful in synthesizing covalent inhibitors or polymer cross-linkers. Tetradecyldiethanolamine’s hydroxyl groups favor applications in surfactants or emulsifiers, where interfacial activity is critical .
Research Findings and Limitations
- Data Gaps: Direct experimental data on this compound’s synthesis, stability, or biological activity are scarce. Most inferences derive from structural analogs like tetradecyldiethanolamine and bromoacetyl-containing compounds.
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